Fmoc-L-Kynurenine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

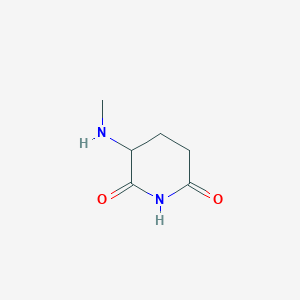

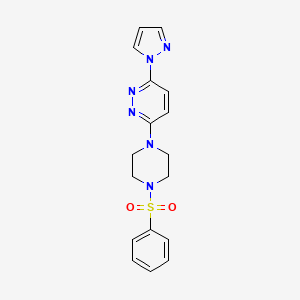

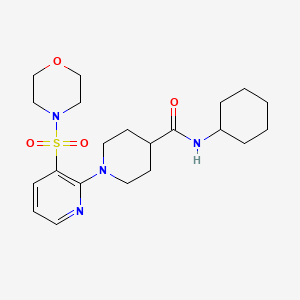

The compound Fmoc-L-Kynurenine is a complex organic molecule that features a combination of aromatic and aliphatic structures

作用機序

Target of Action

The primary targets of (2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, also known as Fmoc-L-Kynurenine, are enzymes in the kynurenine pathway . This pathway is responsible for the metabolism of the essential amino acid tryptophan . The primary target for inactivation is the photosystem II (PSII) reaction center .

Mode of Action

This compound interacts with its targets through key interactions between the carboxylate group and specific residues in the active site of the enzyme . These interactions are thought to be important in substrate binding and recognition .

Biochemical Pathways

This compound affects the kynurenine pathway, which is the major route for tryptophan metabolism in mammals . An imbalance between beneficial and harmful kynurenines has been associated with the pathogenesis and biological mechanisms of various disorders .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are related to its role in the kynurenine pathway. It results in the formation of several immunomodulatory metabolites . These metabolites have essential roles in the regulation of NMDA (N‐methyl‐d‐aspartate) receptor function and free radical production .

Action Environment

The action of this compound can be influenced by environmental factors such as light intensity . For instance, high light intensities can result in damage to the photosynthetic membrane proteins and suboptimal activity, a phenomenon called photoinhibition . This suggests that the efficacy and stability of this compound could be affected by environmental conditions.

生化学分析

Biochemical Properties

Fmoc-L-Kynurenine is involved in several biochemical reactions. It is a substrate for enzymes such as kynurenine aminotransferase (KAT) and kynurenine 3-monooxygenase (KMO) . KATs are responsible for the synthesis of kynurenic acid, a neuroprotective compound . On the other hand, KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. As a substrate for KAT and KMO, it binds to these enzymes and undergoes enzymatic transformations . In addition, this compound can function as an alternate substrate for TAA1/TAR enzymes, competitively inhibiting their activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, a fluorescence-based assay for the detection of kynurenine in urine showed a linear response at clinically relevant ranges (1–20 μM), indicating the stability of this compound over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a phase 1 study, participants received an intravenous infusion of varying doses of L-Kynurenine, and the vascular effects were investigated in rats .

Metabolic Pathways

This compound is involved in the kynurenine pathway, a complex catabolic cascade during tryptophan degradation . This pathway involves several enzymes and cofactors, and this compound’s involvement can affect metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported across the cell membrane by the System L transporter SLC7A5 . This transporter is responsible for the uptake of this compound into cells, influencing its localization and accumulation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Kynurenine typically involves multiple steps, starting from commercially available precursors. The key steps may include:

Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the protection of the amino group using the Fmoc group, which is a common protecting group in peptide synthesis.

Coupling Reactions: The protected amino acid is then coupled with the 2-aminophenyl group using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Deprotection and Purification: The final step involves the removal of the Fmoc group under basic conditions, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated peptide synthesizers and large-scale chromatography systems.

化学反応の分析

Types of Reactions

The compound Fmoc-L-Kynurenine can undergo various types of chemical reactions, including:

Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings may yield quinones, while reduction of the carbonyl group would produce the corresponding alcohol.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active peptides.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

類似化合物との比較

Similar Compounds

- (2S)-4-(2-aminophenyl)-2-(tert-butoxycarbonylamino)-4-oxobutanoicacid

- (2S)-4-(2-aminophenyl)-2-(benzyloxycarbonylamino)-4-oxobutanoicacid

Uniqueness

The uniqueness of Fmoc-L-Kynurenine lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

特性

IUPAC Name |

(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNQSJVSXLYNBV-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)C4=CC=CC=C4N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2708641.png)

![7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2708642.png)

![6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708645.png)

![2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2708654.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2708655.png)